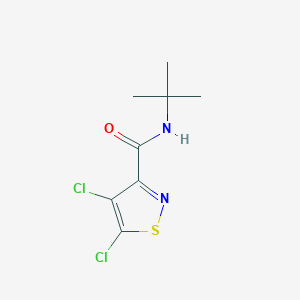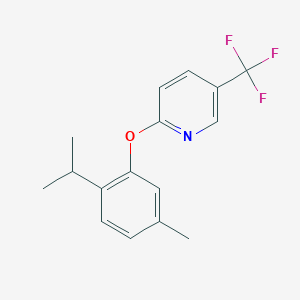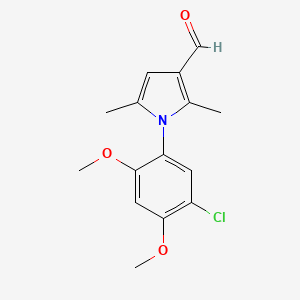![molecular formula C18H19ClN2O3 B5741388 N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide, also known as 4-CN-BINACA-ADB, is a synthetic cannabinoid that was first identified in 2014. It belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. The compound has gained popularity in the research community due to its potent agonist activity at the CB1 and CB2 receptors.
作用機序
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB involves its binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, appetite, and immune function.
Biochemical and Physiological Effects:
Studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB produces a range of biochemical and physiological effects in vivo. These include analgesia, sedation, hypothermia, and alterations in motor function. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
実験室実験の利点と制限
One of the main advantages of using N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, the compound's high potency and potential for abuse also pose a risk for researchers, and caution should be exercised when handling and administering the compound.
将来の方向性
There are several areas of future research that could further our understanding of the potential therapeutic applications of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB. These include:
1. Investigating the compound's effects on different types of pain, such as neuropathic pain and inflammatory pain.
2. Studying the compound's effects on cognitive function and memory.
3. Examining the compound's potential as a treatment for addiction and substance abuse disorders.
4. Investigating the compound's effects on immune function and inflammation.
5. Exploring the potential of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB as a therapeutic agent for various neurological disorders such as epilepsy and multiple sclerosis.
Conclusion:
In conclusion, N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB is a synthetic cannabinoid that has gained popularity in the research community due to its potent agonist activity at the CB1 and CB2 receptors. The compound has shown promise as a potential therapeutic agent for various conditions such as chronic pain, anxiety, and inflammation. However, caution should be exercised when handling and administering the compound due to its high potency and potential for abuse. Further research is needed to fully understand the compound's potential therapeutic applications and limitations.
合成法
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with 3-chloro-4-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1H-indazole-3-carboxylic acid to form the final product.
科学的研究の応用
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB has been extensively studied in vitro and in vivo for its potential therapeutic applications. Its potent agonist activity at the CB1 and CB2 receptors makes it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and inflammation.
特性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLBCZPBUSOXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)
![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)


![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)


![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)